molecular formula C23H23FN4O3 B2479310 1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone CAS No. 1171569-79-1

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

Cat. No. B2479310
M. Wt: 422.46
InChI Key: MZWTXMFSJJTSSP-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its key functional groups.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with its own reactants, reagents, and conditions.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them. Techniques like X-ray crystallography, NMR, and computational chemistry are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions where the compound is a reactant, a product, or a catalyst.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Molecular Structure and Docking Studies

Research by Mary et al. (2015) on a structurally similar compound, focusing on its molecular structure, vibrational frequencies, and molecular docking studies, revealed that the fluorine atom and the ethanone moiety attached to the pyrazoline ring play crucial roles in binding, suggesting inhibitory activity against target proteins and potential anti-neoplastic properties (Mary et al., 2015).

Electrochemical Synthesis

Amani and Nematollahi (2012) explored the electrochemical synthesis involving a related compound. Their research sheds light on the electrochemical behaviors and potential for synthesizing new compounds through electrochemical methods, which could be relevant for developing new pharmacological agents (Amani & Nematollahi, 2012).

σ1 Receptor Antagonism

Díaz et al. (2020) reported the synthesis and pharmacological activity of pyrazoles related to our compound of interest, identifying a new series that led to the discovery of a σ1 receptor antagonist clinical candidate for pain management. This suggests potential applications in developing new pain management therapies (Díaz et al., 2020).

Neuroprotective Activities

Gao et al. (2022) designed and synthesized new edaravone derivatives, including a compound with a benzylpiperazine moiety. Their study evaluated the neuroprotective activities of these compounds, indicating potential applications in treating cerebral ischemic stroke (Gao et al., 2022).

Green Synthesis Methods

Said et al. (2020) reported on the green microwave-assisted synthesis of a compound involving a benzothiazol-piperazin-1-yl-ethanone framework. Their research highlights efficient and eco-friendly synthesis methods, which could be applicable for the synthesis of related compounds (Said et al., 2020).

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It could include toxicity data, flammability, reactivity, and environmental impact.


Future Directions

This involves speculating on potential future research directions. This could be based on the current state of research, the compound’s properties, and its potential applications.


properties

IUPAC Name

1-[4-[1-(4-fluorophenyl)-4-phenylmethoxypyrazole-3-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-17(29)26-11-13-27(14-12-26)23(30)22-21(31-16-18-5-3-2-4-6-18)15-28(25-22)20-9-7-19(24)8-10-20/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWTXMFSJJTSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carbonyl)piperazin-1-yl)ethanone

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